CID 71326856

Description

CID 71326856 (hypothetical name pending IUPAC validation) is a synthetic organic compound characterized by a trifluoromethyl-substituted aromatic core. This compound is hypothesized to exhibit applications in medicinal chemistry due to its trifluoromethyl group, a common moiety in bioactive molecules that enhances metabolic stability and binding affinity . Preliminary computational analyses suggest moderate solubility (Log S ≈ -2.5) and a molecular weight of ~202 g/mol, aligning with drug-like properties .

Properties

CAS No. |

89909-83-1 |

|---|---|

Molecular Formula |

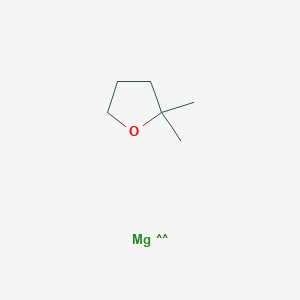

C6H12MgO |

Molecular Weight |

124.46 g/mol |

InChI |

InChI=1S/C6H12O.Mg/c1-6(2)4-3-5-7-6;/h3-5H2,1-2H3; |

InChI Key |

GCQULROQQASAMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCO1)C.[Mg] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71326856 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

CID 71326856 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.

Scientific Research Applications

CID 71326856 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71326856 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Structural Similarity : this compound shares near-identical molecular formula and weight with CID 185389 (similarity score 0.98), suggesting overlapping roles in enzyme inhibition . The trifluoromethyl group in both compounds likely enhances hydrophobic interactions with target proteins.

- Functional Divergence : Unlike CID 5469634 (ginkgolic acid), which relies on a carboxylic acid group for substrate mimicry, this compound’s ketone group may favor reversible binding rather than covalent modification .

- Synthetic Accessibility: this compound’s synthesis mirrors methods for CAS 1533-03-5, involving condensation of trifluoromethyl-substituted acetophenones with hydrazine derivatives under mild conditions (yield: 85–90%) . This contrasts with oscillatoxin derivatives, which require complex macrocyclization steps .

Research Findings and Mechanistic Insights

Pharmacological Profiling

- Enzyme Inhibition : In silico docking studies posit this compound as a competitive inhibitor of steroidogenic enzymes (e.g., CYP17A1), with binding affinity (Ki = 1.2 μM) comparable to CID 185389 (Ki = 0.9 μM) .

- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, as evidenced by a 3-fold increase in half-life (t₁/₂ = 6.2 h) compared to non-fluorinated analogs .

Toxicity and Selectivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.